molecular formula C15H21N5O B12237284 1-(2-methoxyphenyl)-4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazine

1-(2-methoxyphenyl)-4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazine

Cat. No.: B12237284
M. Wt: 287.36 g/mol
InChI Key: NJWGTJJNZMYVML-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and a triazolyl ethyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an azide and an alkyne. This reaction is highly efficient and yields the triazole ring under mild conditions.

    Attachment of the Piperazine Ring: The piperazine ring is then introduced through a nucleophilic substitution reaction, where the triazole derivative reacts with a piperazine compound.

    Introduction of the Methoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reactants used.

Scientific Research Applications

1-(2-methoxyphenyl)-4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The triazole ring and piperazine moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-methoxyphenyl)-4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazine stands out due to its unique combination of a methoxyphenyl group, a triazole ring, and a piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H21N5O

Molecular Weight

287.36 g/mol

IUPAC Name

1-(2-methoxyphenyl)-4-[2-(triazol-2-yl)ethyl]piperazine

InChI

InChI=1S/C15H21N5O/c1-21-15-5-3-2-4-14(15)19-11-8-18(9-12-19)10-13-20-16-6-7-17-20/h2-7H,8-13H2,1H3

InChI Key

NJWGTJJNZMYVML-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCN3N=CC=N3

Origin of Product

United States

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